N,N'-Dipropylurea-15N2,13C
Description
Fundamental Principles of Stable Isotope Tracers in Scientific Inquiry
The core principle of stable isotope tracing lies in the mass difference between isotopes of the same element. numberanalytics.com Isotopes are atoms of an element that share the same number of protons but have a different number of neutrons, resulting in a different atomic mass. numberanalytics.comlucerna-chem.ch This mass variance, though slight, is detectable by sensitive instruments like mass spectrometers. physoc.orgnih.gov
When a molecule is "labeled" with a stable isotope, it becomes a tracer that is chemically identical to its unlabeled counterpart but analytically distinguishable. nih.gov This allows researchers to introduce the labeled compound into a system and follow its transformation, providing insights into reaction mechanisms, metabolic pathways, and the flux of elements through various biological and chemical cycles. wikipedia.orgnumberanalytics.com The choice of isotope depends on the specific research question and the analytical methods available. creative-proteomics.com
Role of N,N'-Dipropylurea-15N2,13C as a Specialized Labeled Probe in Research
N,N'-Dipropylurea, an organic compound with the molecular formula C₇H₁₆N₂O, serves as a valuable scaffold for isotopic labeling. cymitquimica.comguidechem.com The specific labeling of N,N'-Dipropylurea with two nitrogen-15 (B135050) atoms and one carbon-13 atom (this compound) creates a highly specialized probe for a range of research applications. The presence of multiple heavy isotopes in a single molecule enhances its utility as an internal standard for quantitative analysis and as a tracer in metabolic studies.
The dual labeling with ¹⁵N and ¹³C allows for more complex and informative experiments. For instance, in metabolic flux analysis, researchers can simultaneously track the fate of both the nitrogen and carbon atoms of the urea (B33335) backbone, providing a more complete picture of its biochemical transformations. This is particularly relevant in studies of nitrogen metabolism, such as the urea cycle, where understanding the flow of both elements is crucial. researchgate.netxmsyxb.com
The physical properties of the unlabeled N,N'-Dipropylurea are presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.218 g/mol |
| Melting Point | 104-106 °C |
| Boiling Point | 255 °C at 760 mmHg |
| Flash Point | 122.3 °C |
| LogP | 1.88740 |
Data sourced from chemical databases for the unlabeled compound N,N'-Dipropylurea. guidechem.com
Historical Development and Evolution of Labeled Urea Derivatives in Mechanistic and Metabolic Studies
The use of urea and its derivatives in scientific research has a long and storied history, beginning with Friedrich Wöhler's synthesis of urea in 1828, a landmark event that marked the dawn of organic chemistry. nih.govresearchgate.net The development of isotopic labeling techniques in the 20th century opened new avenues for studying the biological roles of urea and related compounds.
Early research using isotopically labeled urea focused on understanding its role in nitrogen metabolism and excretion. The introduction of stable isotopes like ¹⁵N allowed scientists to trace the path of nitrogen from amino acids to urea, elucidating the key steps of the urea cycle.
More recently, the focus has expanded to include the use of labeled urea derivatives in drug discovery and development. nih.govnih.gov For example, ¹¹C-labeled ureas have been synthesized for use in Positron Emission Tomography (PET) imaging, a powerful technique for visualizing biological processes in vivo. nih.gov The development of synthetic methods to incorporate isotopes like ¹³C and ¹⁴C into urea and its derivatives has been crucial for these advancements. nih.govmdpi.com These labeled compounds serve as invaluable tools in a variety of fields, from studying the mechanisms of anticancer drugs to investigating metabolic disorders. nih.govoup.com For instance, hyperpolarized [¹³C, ¹⁵N₂]urea has been used as a perfusion marker in medical imaging studies. nih.gov
The synthesis of isotopically labeled ureas can be achieved through various methods, often starting from labeled precursors like ¹³C-urea or by using techniques such as palladium-mediated carbonylation with labeled carbon monoxide. nih.govmdpi.com These synthetic advancements continue to provide researchers with a growing toolbox of labeled compounds for exploring the intricacies of biological systems.
Properties
CAS No. |
1329614-07-4 |
|---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
147.197 |
IUPAC Name |
1,3-dipropylurea |
InChI |
InChI=1S/C7H16N2O/c1-3-5-8-7(10)9-6-4-2/h3-6H2,1-2H3,(H2,8,9,10)/i7+1,8+1,9+1 |
InChI Key |
AWHORBWDEKTQAX-ULEDQSHZSA-N |
SMILES |
CCCNC(=O)NCCC |
Synonyms |
1,3-Dipropylurea-15N2,13C; 1,3-Di-n-propylurea-15N2,13C; |
Origin of Product |
United States |
Synthetic Methodologies for Site Specific N,n Dipropylurea 15n2,13c Incorporation
Strategies for Isotopic Enrichment of Nitrogen-15 (B135050) and Carbon-13 Atoms
The foundational step in synthesizing N,N'-Dipropylurea-¹⁵N₂,¹³C is the strategic incorporation of ¹⁵N and ¹³C isotopes. This is primarily achieved by utilizing precursors that are already enriched with these stable isotopes.
Precursor Synthesis with Enriched Isotopes for N,N'-Dipropylurea-¹⁵N₂,¹³C Formation
The most direct route to N,N'-Dipropylurea-¹⁵N₂,¹³C involves the use of doubly labeled urea (B33335), specifically Urea-¹³C,¹⁵N₂. sigmaaldrich.com This key precursor can be synthesized through several methods. One common industrial adaptation involves the reaction of ¹³C-enriched carbon monoxide ([¹³C]CO) with ¹⁵N-enriched ammonia (B1221849) ([¹⁵N]NH₃) in the presence of sulfur and methanol (B129727). This process ensures that both nitrogen atoms and the carbonyl carbon in the urea molecule are the desired heavy isotopes.
Another critical precursor is an isotopically labeled propyl source, which is necessary for introducing the propyl groups onto the urea molecule. While direct synthesis of labeled dipropylamine (B117675) is an option, a more common laboratory approach involves the reaction of a labeled urea precursor with an unlabeled propyl-containing reagent.
| Precursor | Isotopic Label | Purpose in Synthesis |
| Urea-¹³C,¹⁵N₂ | ¹³C, ¹⁵N | Provides the core urea structure with the desired isotopic labels. sigmaaldrich.com |
| ¹³C-Carbon Monoxide | ¹³C | Carbon source for the urea carbonyl group. |
| ¹⁵N-Ammonia | ¹⁵N | Nitrogen source for the urea amino groups. |
| Dipropylamine | None | Provides the propyl chains for the final product. |
Multi-Step Reaction Pathways for Targeted Labeling of the Urea Moiety and Propyl Chains
The synthesis of N,N'-Dipropylurea from a labeled urea precursor and dipropylamine is a well-established chemical transformation. However, achieving site-specific labeling often requires a multi-step approach to control the placement of the isotopes.
A general and robust method for creating unsymmetrical and symmetrical ureas involves the Staudinger aza-Wittig (SAW) reaction. chemrxiv.org This approach can be adapted for isotopic labeling by using an isotopically labeled carbon source, such as [¹³C]CO₂. chemrxiv.orgrsc.org The SAW sequence allows for the combination of various aliphatic and aromatic azides and amines, providing a versatile route to a wide range of urea derivatives. chemrxiv.org For the synthesis of N,N'-Dipropylurea-¹⁵N₂,¹³C, a pathway could involve the reaction of ¹⁵N-labeled dipropylamine with a ¹³C-labeled isocyanate.
Alternatively, a more direct synthesis of symmetrical dialkylureas can be achieved. For instance, the synthesis of N,N'-diisopropylthiourea, a related compound, has been accomplished by refluxing thiourea (B124793) with diisopropylamine. google.com A similar principle can be applied to the synthesis of N,N'-Dipropylurea using an appropriately labeled urea precursor.
Advanced Purification Techniques for High Isotopic and Chemical Purity of N,N'-Dipropylurea-¹⁵N₂,¹³C
Chromatographic Separations for Isotopic Product Isolation
High-performance liquid chromatography (HPLC) is a primary tool for the purification of isotopically labeled compounds. moravek.comacs.org Reversed-phase HPLC, in particular, is effective in separating the desired labeled product from unreacted starting materials and byproducts. The choice of column, mobile phase, and gradient conditions are optimized to achieve the best separation. For compounds like N,N'-Dipropylurea, a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is often suitable.
| Chromatographic Technique | Principle | Application in N,N'-Dipropylurea-¹⁵N₂,¹³C Purification |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Isolation of the final product from reaction impurities. moravek.com |
| Reversed-Phase HPLC | Utilizes a non-polar stationary phase and a polar mobile phase. | Effective for purifying moderately polar organic compounds like N,N'-Dipropylurea. |
Spectroscopic Purity Assessment of Synthesized Labeled Compounds
Once purified, the isotopic and chemical purity of N,N'-Dipropylurea-¹⁵N₂,¹³C must be rigorously assessed. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for confirming the structure and isotopic enrichment of the synthesized compound. wikipedia.org
¹³C NMR: The presence of a signal corresponding to the urea carbonyl carbon confirms the incorporation of the ¹³C label. The chemical shift of this carbon will be characteristic of the urea environment.
¹⁵N NMR: The observation of signals for the nitrogen atoms and their coupling to the ¹³C-labeled carbonyl carbon provides definitive evidence of the ¹⁵N₂-¹³C core structure. osf.ionih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to quantify the level of isotopic enrichment. wikipedia.org The mass spectrum of N,N'-Dipropylurea-¹⁵N₂,¹³C will show a molecular ion peak corresponding to the mass of the labeled molecule, which will be higher than that of the unlabeled compound. The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic incorporation. acs.org Gas chromatography-mass spectrometry (GC-MS) can also be employed, often after derivatization of the urea to a more volatile compound. nih.gov
Optimization of Labeling Efficiency and Isotopic Abundance Control
The efficiency of the isotopic labeling process and the ability to control the final isotopic abundance are critical for both economic and practical reasons. The cost of stable isotope-enriched starting materials is a significant factor, making efficient utilization essential. researchgate.net
Optimizing reaction conditions such as temperature, pressure, reaction time, and the stoichiometry of reactants can significantly improve the yield and isotopic incorporation. core.ac.uk For instance, in syntheses involving gaseous reactants like [¹³C]CO₂, precise control over the gas pressure and delivery is crucial. researchgate.net The use of catalysts can also enhance reaction rates and selectivity, leading to higher labeling efficiency.
The development of robust and general labeling procedures, such as those based on the Staudinger aza-Wittig reaction, allows for the efficient synthesis of a wide variety of labeled ureas with high yields. chemrxiv.orgresearchgate.net These methods are often optimized to be tolerant of various functional groups, which is beneficial when labeling more complex molecules. researchgate.net
Advanced Analytical Methodologies Employing N,n Dipropylurea 15n2,13c
Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis
The unique mass of N,N'-Dipropylurea-15N2,13C makes it an invaluable asset in mass spectrometry for both quantifying substances and identifying unknown compounds.
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Metabolite Identification in Tracer Studies
In metabolic research, stable isotope labeling is a key technique for tracing the fate of molecules through biochemical pathways. nih.govnih.gov By introducing a ¹³C and ¹⁵N labeled compound like this compound into a biological system, researchers can follow its transformation into various metabolites. youtube.com High-resolution mass spectrometry is essential for this work as it can distinguish between the isotopologues (molecules that differ only in their isotopic composition) of a metabolite. nih.gov The resulting mass distribution vector (MDV) provides a fingerprint of the metabolic pathways involved. nih.gov
Fragmentation Pathway Elucidation of this compound via Tandem Mass Spectrometry
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns. researchgate.netnih.gov When this compound is subjected to MS/MS, the resulting fragment ions will contain the heavy isotopes, providing valuable information about the molecule's structure and bond stabilities. The presence of the ¹³C and ¹⁵N labels helps to confirm the identity of specific fragments. nih.gov This technique allows for the detailed characterization of the compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed structure of molecules in solution and the solid state. karary.edu.sdethernet.edu.et The presence of ¹³C and ¹⁵N nuclei in this compound provides significant advantages for NMR analysis. d-nb.infoosf.io ¹³C NMR spectroscopy offers a wide chemical shift range, which often allows for the resolution of individual carbon atoms in a molecule. libretexts.org Similarly, ¹⁵N NMR provides direct information about the electronic environment of the nitrogen atoms. researchgate.netresearchgate.net The coupling between these nuclei and with neighboring protons (¹H) can provide through-bond connectivity information, aiding in the complete structural assignment. bhu.ac.in
Below is a table summarizing the key NMR-active nuclei in this compound and the type of information they can provide.
| Nucleus | Natural Abundance (%) | Spin (I) | Information Gained |
| ¹H | 99.98 | 1/2 | Proton environment, neighboring protons (through coupling) |
| ¹³C | 1.07 (enriched in labeled compound) | 1/2 | Carbon skeleton, functional groups, neighboring protons |
| ¹⁵N | 0.37 (enriched in labeled compound) | 1/2 | Nitrogen environment, hydrogen bonding, tautomerism |
This interactive table provides an overview of the NMR-active nuclei relevant to the analysis of this compound.
¹⁵N NMR and ¹³C NMR Spectroscopy for Elucidating Molecular Structure and Conformation of Labeled Urea (B33335) Derivatives
The incorporation of ¹⁵N and ¹³C isotopes into N,N'-Dipropylurea provides a significant advantage for NMR-based structural and conformational analysis. sigmaaldrich.com These isotopes possess nuclear spins that are readily detectable by NMR, and their presence at specific locations within the molecule allows for targeted investigations.
Detailed analysis of ¹³C NMR spectra of N,N'-disubstituted ureas reveals characteristic chemical shifts for the carbonyl (C=O) carbon and the carbons of the propyl groups. d-nb.info For instance, in related N,N'-disubstituted ureas, the C=O signal appears in a distinct region of the spectrum. d-nb.info The substitution pattern on the nitrogen atoms significantly influences the electronic environment and, consequently, the chemical shifts of the urea moiety. nih.gov
¹⁵N NMR spectroscopy offers direct insight into the electronic structure at the nitrogen centers. acs.org The chemical shifts of the ¹⁵N nuclei are sensitive to factors such as hybridization, substituent effects, and intermolecular interactions like hydrogen bonding. acs.orgresearchgate.net In this compound, the presence of two ¹⁵N atoms allows for the study of both nitrogen environments within the same molecule.
Conformational analysis of urea derivatives is crucial as they can exist in different rotational isomers (conformers) due to restricted rotation around the C-N bonds. nih.govresearchgate.net NMR spectroscopy, particularly through the use of techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of different protons in the molecule, helping to determine the predominant conformation in solution. nih.govnih.gov The rotational energy barriers in urea derivatives can also be investigated using dynamic NMR techniques, providing insights into the stability of different conformers. researchgate.netacs.orgnih.gov
Table 1: Typical NMR Chemical Shift Ranges for Labeled Urea Derivatives
| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) | References |
| ¹³C | Carbonyl (C=O) | 158 - 180 | d-nb.infoosf.io |
| ¹³C | Propyl CH₂ (adjacent to N) | 40 - 50 | nih.gov |
| ¹³C | Propyl CH₂ (middle) | 20 - 30 | nih.gov |
| ¹³C | Propyl CH₃ | 10 - 15 | |
| ¹⁵N | Urea Nitrogen | -280 to -320 (relative to CH₃NO₂) | acs.orghuji.ac.il |
Note: Chemical shifts are dependent on solvent and substitution.
Isotope-Edited and Isotope-Filtered NMR Experiments for Complex System Analysis
Isotope-edited and isotope-filtered NMR experiments are powerful techniques that leverage the presence of isotopic labels like those in this compound to simplify complex spectra and study specific molecular interactions. researchgate.net These methods are particularly valuable when analyzing mixtures or large biomolecular complexes where extensive signal overlap can obscure important information. researchgate.netnih.gov
In an isotope-filtered experiment, the NMR pulse sequence is designed to selectively remove signals from protons attached to ¹³C or ¹⁵N. researchgate.net This allows for the specific observation of signals from unlabeled molecules or unlabeled portions of a molecule. For example, in a mixture containing this compound and other unlabeled compounds, a ¹³C-filtered experiment would suppress the signals from the labeled urea, allowing for unambiguous analysis of the other components.
Conversely, an isotope-edited experiment selects only for signals arising from protons attached to the isotopic labels. acs.org This is achieved by using pulse sequences that rely on the J-coupling between the proton and the heteronucleus (¹³C or ¹⁵N). This approach is instrumental in studying the binding of a labeled small molecule like this compound to a large, unlabeled protein or other macromolecule. By editing for the ¹⁵N or ¹³C label, only the signals of the bound urea derivative would be observed, providing direct information about its chemical environment upon binding. researchgate.net
These techniques significantly enhance the resolution and information content of NMR spectra in complex biological systems, enabling the study of weak interactions and the characterization of binding sites. researchgate.netutoronto.ca
Quantitative NMR Approaches Utilizing this compound as a Reference Standard
Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration of substances in a sample. mdpi.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. mdpi.com For absolute quantification, a reference standard with a known concentration is required. nih.gov
This compound is an excellent candidate for use as an internal standard in qNMR for several reasons:
Unique Spectral Signature: The ¹³C and ¹⁵N labels can give rise to signals in regions of the spectrum that are free from overlap with other sample components, or the signals can be selectively observed using isotope-editing techniques. osf.io
Chemical Stability: Urea derivatives can be chemically stable under a variety of conditions, a prerequisite for a reliable standard.
High Purity: Isotopically labeled compounds are often synthesized to a high degree of chemical and isotopic purity.
The internal standard method, where a known amount of the reference compound is added directly to the sample, is a common approach in qNMR. nih.govsigmaaldrich.com The concentration of the analyte can then be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the known concentration of this compound. researchgate.net The use of isotopically labeled standards, such as ¹³C or ¹⁵N labeled compounds, is a well-established practice in quantitative analysis. mdpi.comtandfonline.com
Table 2: Key Parameters for qNMR using an Internal Standard
| Parameter | Description | Importance |
| Analyte Signal Integral (I_analyte) | The integrated area of a specific, non-overlapping signal from the compound being quantified. | Directly proportional to the molar amount of the analyte. |
| Standard Signal Integral (I_standard) | The integrated area of a specific, non-overlapping signal from the this compound standard. | Represents a known molar amount of the standard. |
| Number of Protons (N_analyte) | The number of protons contributing to the selected analyte signal. | Normalizes the integral value per proton. |
| Number of Protons (N_standard) | The number of protons (or ¹³C/¹⁵N nuclei in heteronuclear qNMR) contributing to the standard's signal. | Normalizes the integral value per nucleus. |
| Molar Mass (MW_analyte) | The molar mass of the analyte. | Used to convert molar concentration to mass concentration. |
| Molar Mass (MW_standard) | The molar mass of the this compound standard. | Used in the initial preparation of the standard solution. |
| Mass of Standard (m_standard) | The precise mass of the standard added to the sample. | Establishes the known quantity for calibration. |
Investigation of Spin-Spin Coupling Constants (J-couplings) Involving ¹³C and ¹⁵N Nuclei
Spin-spin coupling, or J-coupling, is the interaction between nuclear spins that is mediated through the bonding electrons. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the molecular structure, including connectivity and dihedral angles. The specific labeling in this compound allows for the direct measurement of several key J-coupling constants. nih.gov
¹J(¹³C, ¹⁵N): The one-bond coupling between the carbonyl carbon and the adjacent nitrogen atoms is particularly informative. osf.io Its magnitude is related to the hybridization of the nitrogen atom and the C-N bond length. nih.gov Studies on similar labeled ureas have shown that these couplings can be readily measured from ¹³C or ¹⁵N NMR spectra. osf.ionih.gov
²J(¹⁵N, ¹⁵N): In doubly ¹⁵N-labeled ureas, a two-bond coupling constant between the two nitrogen atoms across the carbonyl group can be observed. colab.ws
Long-range couplings: Couplings over multiple bonds, such as ²J(¹H, ¹⁵N) or ³J(¹H, ¹⁵N), can also be measured. nih.gov These long-range couplings are valuable for conformational analysis, as their magnitudes can be related to dihedral angles through Karplus-type relationships.
The analysis of these J-couplings provides a powerful complement to chemical shift data for the complete structural characterization of this compound and its interactions with other molecules. nih.govd-nb.info
Chromatographic Separation Techniques for Sample Preparation and Analysis in Conjunction with this compound
Chromatographic techniques are essential for the separation, purification, and analysis of this compound, both as a pure substance and within complex mixtures.
Liquid Chromatography (HPLC, UPLC) Method Development
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for the analysis of non-volatile, thermally labile compounds like urea derivatives. biospectra.usbiospectra.us
Method development for the analysis of this compound would typically involve:
Column Selection: Reversed-phase columns, such as C18 or C8, are commonly used for the separation of moderately polar compounds like ureas. agriculturejournals.czresearchgate.net
Mobile Phase Optimization: A mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically employed. researchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve good separation of the analyte from impurities or other components in a mixture. agriculturejournals.cz
Detector Selection: A UV detector is commonly used for the detection of urea derivatives, especially if they contain aromatic groups. agriculturejournals.cz For non-chromophoric ureas, derivatization to introduce a UV-active group may be necessary, or alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be used. agriculturejournals.cz The coupling of LC to MS (LC-MS) is a particularly powerful technique, as it provides both separation and mass information, which is useful for confirming the identity of the isotopically labeled compound. oup.com
UPLC, which uses smaller particle size columns and higher pressures than conventional HPLC, offers advantages in terms of speed, resolution, and sensitivity. biospectra.usbiospectra.usresearchgate.net
Gas Chromatography (GC) Considerations for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique best suited for volatile and thermally stable compounds. rsc.org Many urea derivatives, including N,N'-Dipropylurea, are not sufficiently volatile or are thermally unstable, leading to poor chromatographic performance if analyzed directly. rsc.orgacs.org
To overcome this limitation, derivatization is often employed to convert the urea into a more volatile and stable compound. rsc.orggcms.cz Common derivatization strategies for compounds with active hydrogens, like the N-H groups in ureas, include:
Silylation: Reacting the urea with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. gcms.cz
Alkylation: Methylation is a common alkylation technique used for urea herbicides to make them amenable to GC analysis. rsc.org
Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA) can create volatile fluoroacetylated derivatives. acs.orggcms.cz
When using this compound in conjunction with GC, it is often used as an internal standard for the quantification of an unlabeled analogue. In such cases, both the analyte and the standard are subjected to the same derivatization procedure before GC-MS analysis. google.com The mass difference due to the isotopic labels allows for their distinct detection and quantification by the mass spectrometer. google.com
Applications of N,n Dipropylurea 15n2,13c in Biochemical and Metabolic Research
Elucidation of Metabolic Pathways and Flux Analysis Using Stable Isotope Tracing
Stable isotope tracing is a powerful technique that provides a dynamic view of metabolic processes within a living system. nih.gov The use of compounds dual-labeled with both ¹³C and ¹⁵N, such as N,N'-Dipropylurea-¹⁵N₂,¹³C, offers a distinct advantage by allowing the simultaneous tracking of both carbon and nitrogen atoms through complex biochemical networks. nih.gov
Tracing Carbon and Nitrogen Atoms Through Biochemical Networks
When N,N'-Dipropylurea-¹⁵N₂,¹³C is introduced into a biological system, it is metabolized by enzymes. The ¹³C-labeled carbonyl carbon and the two ¹⁵N-labeled nitrogen atoms act as reporters. As the urea (B33335) moiety is broken down or transferred, these heavy isotopes are incorporated into downstream metabolites. Researchers can track the appearance of these isotopes in various compounds over time using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. bham.ac.ukf1000research.com
For instance, if the urea core is hydrolyzed, the labeled carbon could be released as ¹³CO₂ or incorporated into the bicarbonate pool, while the labeled nitrogen atoms could be transferred to other molecules like amino acids (e.g., glutamate, glutamine) or incorporated into nitrogenous waste products. nih.govnih.gov By identifying which metabolites become enriched with ¹³C and ¹⁵N, scientists can piece together the specific biochemical pathways involved in the metabolism of N,N'-Dipropylurea. This dual-labeling strategy is particularly valuable for differentiating between pathways that may separate the carbon and nitrogen atoms of the urea molecule. nih.gov
Non-Steady-State Metabolic Flux Analysis Methodologies
While traditional metabolic flux analysis (MFA) is often performed at a metabolic steady state, many biological processes are dynamic. Non-steady-state MFA, or dynamic metabolic flux analysis, is essential for understanding how metabolic networks adapt to perturbations. In this approach, a pulse of N,N'-Dipropylurea-¹⁵N₂,¹³C is introduced to the system, and the rate of isotope incorporation into various downstream metabolites is measured over a short time course.
The time-dependent changes in isotopic enrichment provide crucial information about the kinetics of the underlying biochemical reactions. This method allows researchers to determine the flux rates through different pathways before the system reaches a new steady state. Such analyses are critical for studying cellular responses to stimuli, the effects of drug candidates on metabolic pathways, or the metabolic reprogramming that occurs in disease states. nih.gov
Quantification of Substrate Utilization and Turnover Rates in Biological Systems
Isotopically labeled compounds are instrumental in determining the rate at which molecules are produced, consumed, and replaced in a biological system—a concept known as metabolic turnover. researchgate.net N,N'-Dipropylurea-¹⁵N₂,¹³C can be used as a tracer to quantify the turnover rate of its unlabeled counterpart or related metabolic pools. nih.govnih.gov
In a typical isotope dilution experiment, a known amount of the labeled compound is introduced into the system. After a period, a sample is taken, and the ratio of the labeled to unlabeled compound is measured using mass spectrometry. This ratio allows for the precise calculation of the size of the endogenous pool of the compound and its rate of appearance or disappearance. Such studies are vital for understanding the dynamics of nitrogen metabolism and protein breakdown under various physiological and pathological conditions. nih.gov
Table 1: Hypothetical Isotope Enrichment Data for Metabolite Tracing This interactive table illustrates how data from a stable isotope tracing experiment using N,N'-Dipropylurea-¹⁵N₂,¹³C might be presented. The table shows the percentage of isotope enrichment in key metabolites at different time points after the introduction of the tracer.
| Metabolite | Time Point (minutes) | ¹³C Enrichment (%) | ¹⁵N Enrichment (%) |
| Glutamate | 0 | 0.0 | 0.0 |
| 5 | 0.5 | 2.1 | |
| 15 | 1.2 | 5.8 | |
| 30 | 2.5 | 10.3 | |
| Aspartate | 0 | 0.0 | 0.0 |
| 5 | 0.1 | 1.5 | |
| 15 | 0.4 | 4.2 | |
| 30 | 0.9 | 8.1 | |
| Bicarbonate | 0 | 0.0 | 0.0 |
| 5 | 3.1 | 0.0 | |
| 15 | 8.9 | 0.0 | |
| 30 | 15.2 | 0.0 |
Enzyme Mechanism Investigations and Kinetic Isotope Effects (KIE) Studies
The precise placement of heavy isotopes within a molecule like N,N'-Dipropylurea-¹⁵N₂,¹³C provides a powerful probe for dissecting the mechanisms of enzyme-catalyzed reactions.
Probing Reaction Mechanisms and Transition States with Isotopic Labels
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov Measuring the KIE can provide invaluable information about the rate-determining step of an enzymatic reaction and the structure of its transition state. acs.orgnih.gov
If a chemical bond to the isotopically labeled atom is being formed or broken in the rate-determining step, a primary KIE will be observed. By comparing the rate of an enzyme-catalyzed reaction using unlabeled N,N'-Dipropylurea versus N,N'-Dipropylurea-¹⁵N₂,¹³C, researchers can determine if the cleavage or formation of bonds involving the carbonyl carbon or the nitrogen atoms is kinetically significant. The magnitude of the KIE (the ratio of the reaction rates, k_light/k_heavy) gives insight into the geometry and bond order of the transition state. nih.gov For example, a significant ¹³C KIE would suggest that the carbonyl bond is altered in the slowest step of the reaction.
Table 2: Illustrative Kinetic Isotope Effect (KIE) Data and Interpretation This table provides hypothetical KIE values that could be obtained from studying an enzyme's activity on N,N'-Dipropylurea-¹⁵N₂,¹³C and what they might imply about the reaction mechanism.
| Isotope Position | Observed KIE (k_light/k_heavy) | Interpretation |
| ¹³C (carbonyl) | 1.035 ± 0.004 | A significant primary KIE, suggesting the C=O bond is altered (e.g., nucleophilic attack) in the rate-determining step. nih.gov |
| ¹⁵N (amide) | 1.002 ± 0.001 | A negligible KIE, indicating that the C-N bonds are not significantly broken or formed in the rate-determining step. |
| ¹³C & ¹⁵N (Combined) | 1.038 ± 0.005 | Reflects the dominant effect at the carbon center, confirming the mechanism involves the carbonyl group. |
Identification of Short-Lived Intermediates and Enzyme-Substrate Interactions
Isotopic labeling is a key strategy for detecting and characterizing transient species in a reaction pathway, such as enzyme-substrate intermediates. When N,N'-Dipropylurea-¹⁵N₂,¹³C binds to an enzyme and undergoes reaction, any intermediates formed will carry the unique mass signature of the ¹³C and ¹⁵N labels.
Using techniques like rapid-quench kinetics coupled with mass spectrometry, researchers can stop a reaction at very short time intervals (milliseconds) and analyze the molecular species present. The detection of a mass corresponding to a labeled intermediate (e.g., a covalent enzyme-substrate adduct) can provide direct evidence for a proposed reaction mechanism. Furthermore, NMR spectroscopy can be used to study the labeled compound while it is bound to the enzyme, providing detailed structural information about enzyme-substrate interactions and the conformational changes that occur during catalysis. nih.gov
Protein and Biomolecule Dynamics and Turnover Studies
The use of molecules dually labeled with stable isotopes like ¹⁵N and ¹³C is a powerful technique in biochemistry for tracing the metabolic fate of compounds and measuring the dynamic processes of biomolecules.
Measurement of Protein Synthesis and Degradation Rates using ¹⁵N and ¹³C Labeling
The core principle behind using dual-labeled compounds to measure protein turnover is the introduction of a traceable atomic signature into the building blocks of proteins. When a labeled compound is introduced into a biological system, the ¹⁵N and ¹³C isotopes are incorporated into amino acids, which are then used for the synthesis of new proteins.
Researchers can track the rate of incorporation of these heavy isotopes into the total protein pool or into specific proteins of interest. Mass spectrometry is a key analytical technique used to differentiate between unlabeled ("old") proteins and labeled ("new") proteins. scbt.com By measuring the ratio of labeled to unlabeled peptides over time, the fractional synthesis rate (FSR) of proteins can be calculated. Similarly, by monitoring the decay of the isotopic enrichment after the removal of the labeled source (a "pulse-chase" experiment), the rate of protein degradation can be determined. This dual-labeling approach allows for a more detailed understanding of protein dynamics compared to single-label methods. nih.gov
Table 1: General Principles of Protein Turnover Analysis with ¹⁵N/¹³C Labeling
| Parameter | Methodological Approach | Analytical Technique | Outcome |
| Protein Synthesis | Introduction of a ¹⁵N/¹³C labeled precursor into the cellular environment. | Mass Spectrometry, NMR Spectroscopy | Measurement of the rate of isotope incorporation into newly synthesized proteins. |
| Protein Degradation | Monitoring the decline of isotopic enrichment in proteins following a pulse-labeling period. | Mass Spectrometry, NMR Spectroscopy | Calculation of the protein degradation rate and biological half-life. |
Analysis of Nitrogen and Carbon Flow in Proteomics and Lipidomics Research
Dual labeling with ¹⁵N and ¹³C provides a robust method for tracing the flow of nitrogen and carbon atoms through complex metabolic networks. This is crucial for understanding how nutrients are utilized and allocated to different biochemical pathways, including the synthesis of proteins (proteomics) and lipids (lipidomics).
In proteomics, these tracers can reveal how the nitrogen and carbon from a precursor molecule are distributed among different amino acids and subsequently into a wide array of proteins. In lipidomics, the ¹³C label is particularly valuable for tracking the carbon backbone's journey from a precursor into fatty acids and complex lipids. By analyzing the isotopic enrichment patterns in various biomolecules, scientists can map metabolic pathways and identify shifts in nutrient utilization under different physiological or pathological conditions.
Cellular and Organ-Level Research Applications
Stable isotope tracers are fundamental tools for investigating metabolic processes at both the cellular and whole-organ levels.
In Vitro Cellular Uptake and Intracellular Metabolism Studies
In vitro studies using cultured cells are essential for understanding how a specific compound is transported into a cell and how it is metabolized intracellularly. In a typical experiment, cells would be incubated with the ¹⁵N and ¹³C labeled compound.
The process would involve:
Uptake Kinetics: Measuring the concentration of the labeled compound inside the cells at various time points to determine the rate and mechanism of its transport across the cell membrane.
Metabolic Fate: After uptake, analytical techniques like mass spectrometry or NMR are used to identify and quantify the labeled metabolites produced by the cells. This allows researchers to trace the intracellular fate of the nitrogen and carbon atoms from the parent compound, revealing which metabolic pathways it enters.
Ex Vivo Tissue Perfusion Models for Metabolic Profiling
Ex vivo tissue perfusion allows for the study of organ metabolism in a controlled environment, bridging the gap between in vitro cell culture and complex in vivo studies. In this model, an isolated organ (such as a liver or kidney) is maintained in a viable state by perfusing it with a nutrient-rich, oxygenated solution.
By introducing a dually labeled compound like N,N'-Dipropylurea-¹⁵N₂,¹³C into the perfusion fluid, researchers could:
Assess Organ-Specific Metabolism: Analyze samples of the perfusate and tissue biopsies over time to track the uptake of the compound and the appearance of its labeled metabolites. This provides a detailed picture of how the organ processes the substance.
Profile Metabolic Pathways: The ¹⁵N and ¹³C labels would allow for the tracing of nitrogen and carbon through the organ's primary metabolic pathways, such as the urea cycle or energy metabolism, providing insights into organ function and health. nih.gov
Theoretical and Computational Approaches Complementing N,n Dipropylurea 15n2,13c Studies
Quantum Mechanical (QM) Calculations for Predicting Isotopic Effects and Chemical Shifts
Quantum mechanical calculations are fundamental to understanding how the substitution of atoms with their heavier isotopes, as in N,N'-Dipropylurea-15N2,13C, influences molecular properties and reactivity. These in silico methods, particularly Density Functional Theory (DFT), have become essential tools for predicting spectroscopic parameters and kinetic isotope effects (KIEs). numberanalytics.comacs.org
The primary influence of isotopic substitution is on the vibrational modes of the molecule. Heavier isotopes lead to lower vibrational frequencies, which in turn affects the molecule's zero-point energy (ZPE). faccts.de QM calculations can accurately compute these vibrational frequencies for different isotopologues, forming the basis for predicting isotope effects. wikipedia.org
A key application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. The replacement of ¹²C with ¹³C and ¹⁴N with ¹⁵N in the urea (B33335) backbone alters the local magnetic environment, leading to distinct shifts in the NMR spectrum. ruc.dk DFT methods can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. science.govresearchgate.net The accuracy of these predictions is sensitive to the chosen computational model, including the exchange-correlation functional (e.g., B3LYP, PBE0) and basis set, as well as the explicit consideration of molecular conformation and intermolecular interactions like hydrogen bonding. acs.orgscience.govd-nb.info Comparing calculated shifts with experimental data helps to validate molecular structures and assign spectral peaks. researchgate.net
Furthermore, QM calculations are used to predict KIEs, which quantify the change in reaction rate upon isotopic substitution. faccts.dewikipedia.org By modeling the reactant and the transition state structures, calculations can determine the change in ZPE along the reaction coordinate, which is a major contributor to the primary KIE. faccts.de This is invaluable for elucidating reaction mechanisms where the labeled atoms of this compound are involved in bond-forming or bond-breaking steps.
Table 1: Representative Data from QM Calculations for a Urea-like Moiety This table illustrates the typical outputs and accuracies of DFT calculations for predicting NMR chemical shifts, based on principles from benchmark studies. acs.orgscience.gov
| Nucleus | Calculation Method | Basis Set | Calculated Shift (ppm) | Experimental Shift (ppm) | Deviation (ppm) |
| ¹³C (Urea Carbon) | DFT (PBE0) | 6-311+G(d,p) | 165.2 | 163.7 | +1.5 |
| ¹⁵N (Urea Nitrogen) | DFT (PBE0) | 6-311+G(d,p) | 92.5 | 90.1 | +2.4 |
Molecular Dynamics (MD) Simulations of Labeled Compound Interactions within Biological Environments
While QM methods probe the electronic structure of a molecule, molecular dynamics (MD) simulations provide insight into its physical behavior over time, particularly its interactions within complex biological environments. mdpi.com MD simulations model the motion of atoms and molecules by iteratively solving Newton's equations of motion, allowing researchers to observe processes like protein binding or membrane transport at an atomistic level. mdpi.comnih.gov
For an isotopically labeled compound like this compound, the potential energy surface, which dictates the forces between atoms, is identical to its unlabeled counterpart. epfl.ch Therefore, the standard force fields used in MD simulations are directly applicable. The only difference is the atomic mass of the labeled atoms, which influences the molecule's dynamic properties but not its equilibrium interactions.
MD simulations are particularly powerful for studying how small molecules like urea derivatives traverse biological membranes, a critical factor in bioavailability and cellular uptake. researchgate.net By placing the molecule in a simulated system with a lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC), researchers can observe the permeation process. researchgate.net Biased simulation techniques, such as umbrella sampling combined with the weighted histogram analysis method (WHAM) or adaptive biasing force (ABF), can be used to calculate the potential of mean force, or free energy profile, for moving the molecule across the membrane. nih.gov This profile reveals energy barriers to permeation and stable positions within the lipid environment. researchgate.net Such simulations can explain how factors like molecular aggregation or the formation of transient pores might affect membrane transport. researchgate.net
Table 2: Typical Parameters Derived from MD Simulations of a Small Molecule with a Lipid Bilayer
| Parameter | Description | Significance for N,N'-Dipropylurea Studies |
| Permeation Free Energy Barrier (ΔGpen) | The maximum energy required for the molecule to pass through the hydrophobic core of the membrane. | Quantifies the difficulty of passive diffusion across cell membranes. |
| Binding Location | The preferred position of the molecule along the axis perpendicular to the membrane surface. | Indicates whether the molecule resides at the aqueous interface, within the lipid headgroups, or in the acyl chain region. |
| Diffusion Coefficient (D) | A measure of the molecule's mobility within the membrane or aqueous phase. | Characterizes the rate of movement and can reveal if the molecule becomes trapped or moves freely. |
| Orientation Analysis | The preferential orientation of the molecule relative to the membrane structure. | Reveals how the molecule aligns itself to optimize interactions (e.g., hydrogen bonds) with lipids and water. |
Computational Modeling and Simulation of Metabolic Networks with Tracer Data Integration
When this compound is used as a metabolic tracer, its isotopically labeled atoms are incorporated into various downstream metabolites. Computational modeling is essential to translate the measured patterns of isotope labeling into quantitative metabolic fluxes. creative-proteomics.comresearchgate.net The central framework for this is Metabolic Flux Analysis (MFA). nih.govnih.gov
MFA relies on a computational model that includes the stoichiometry and atom-mapping of all relevant biochemical reactions in the system under study. biorxiv.orgosti.gov When cells are cultured with an isotopic tracer, the labeled atoms are distributed throughout the metabolic network. creative-proteomics.com The specific pattern of ¹³C and ¹⁵N enrichment in product metabolites, often measured by mass spectrometry (MS) or NMR, is a direct consequence of the relative activities (fluxes) of the interconnected pathways. researchgate.netescholarship.org
Computational MFA software solves an inverse problem: it systematically adjusts the flux values in the network model to find the distribution that best reproduces the experimentally measured isotope patterns. researchgate.net The use of dual-labeled tracers like this compound is particularly powerful as it allows for the simultaneous quantification of carbon and nitrogen metabolism, providing a more holistic view of cellular physiology. escholarship.orgnih.govbiorxiv.org This requires high-resolution mass spectrometry to distinguish between ¹³C and ¹⁵N incorporation and specialized computational frameworks capable of handling multivariate mass isotopomer distributions. escholarship.orgchemrxiv.org
Table 3: Example of a Simplified Atom Transition Map for a Hypothetical Metabolic Step This table illustrates how atom mapping, a core component of MFA models, tracks the fate of labeled atoms from a precursor to a product.
| Reaction | Substrate (Labeled Atoms) | Product (Resulting Labeled Atoms) | Metabolic Information Gained |
| Hypothetical Hydrolysis & Transamination | N,N'-Dipropylurea-¹⁵N2,¹³C | Propylamine + CO₂ + ¹⁵N -Ammonia | The ¹³C label is lost as CO₂, while the ¹⁵N labels are released as ammonia (B1221849). |
| Glutamate Synthesis | α-ketoglutarate + ¹⁵N -Ammonia | ¹⁵N -Glutamate | Tracks the incorporation of the urea-derived nitrogen into the amino acid pool. |
Bioinformatic Tools and Software for Processing and Interpreting Isotope Tracer Data
The successful application of tracers like this compound in metabolic studies hinges on a sophisticated bioinformatics pipeline to process and interpret the large datasets generated, typically from mass spectrometry. researchgate.net A variety of software tools have been developed to automate and standardize this workflow, from raw data correction to final flux visualization. biorxiv.orgoup.com
A critical first step is the correction of raw MS data for the natural abundance of stable isotopes (e.g., the ~1.1% natural abundance of ¹³C). uni-regensburg.denih.gov This correction is crucial for accurately determining the enrichment that is solely due to the isotopic tracer. uni-regensburg.de Tools like IsoCor, FluxFix, and IsoCorrectoR are widely used for this purpose. oup.comuni-regensburg.denih.gov For dual-labeling experiments involving ¹³C and ¹⁵N, specialized software such as AccuCor2 is required to deconvolve the complex spectra, a process that often depends on the mass resolution of the instrument. chemrxiv.org
Once corrected, the data, in the form of mass isotopologue distributions (MIDs), are used as input for MFA software. biorxiv.org Some tools, like DExSI, focus on the rapid extraction and quantitation of isotopologue data from GC-MS files. nih.gov Other comprehensive platforms, such as fluxTrAM or DIMet, provide end-to-end solutions that can integrate data processing, statistical analysis, and integration with genome-scale metabolic models. biorxiv.orgoup.comnih.gov These tools enable researchers to perform differential analyses between conditions, conduct time-series studies, and ultimately infer the metabolic fluxes that characterize the cellular state. oup.comoup.com
Table 4: Selected Bioinformatic Software for Isotope Tracer Data Analysis
| Software | Primary Function | Key Features | Relevant Isotopes |
| IsoCorrectoR uni-regensburg.de | Natural Abundance Correction | Corrects MS and MS/MS data for natural isotopes and tracer impurity; handles multiple tracers. | ¹³C, ¹⁵N, others |
| AccuCor2 chemrxiv.org | Dual-Isotope Correction | R-based tool for resolution-dependent correction of dual-labeling experiments. | ¹³C-¹⁵N, ¹³C-²H |
| FluxFix nih.gov | Natural Abundance Correction | Web-based calculator for quick correction of MS data; platform-agnostic. | Primarily ¹³C, generalizable |
| DExSI nih.gov | Data Extraction & Quantitation | Interactive software for rapid quantitation of isotopologues from GC-MS data. | ¹³C, ¹⁵N |
| DIMet oup.comnih.gov | Differential & Time-Series Analysis | Performs statistical analysis on corrected tracer data to identify differential labeling between conditions. | ¹³C, others |
| fluxTrAM biorxiv.orgbiorxiv.org | Integrated Flux Analysis Pipeline | Semi-automated pipeline to process tracer data and integrate it with genome-scale models for MFA. | ¹³C, ¹⁵N |
Emerging Trends and Future Directions in Research Utilizing Labeled Urea Derivatives
Development of Novel Isotopic Labeling Strategies for Complex Molecules
The synthesis of isotopically labeled molecules is a cornerstone of tracer-based research. A significant challenge has been the development of robust and general methods for introducing isotopes into complex organic molecules, such as urea (B33335) derivatives, often required at a late stage in the synthetic sequence. acs.org
A major breakthrough in this area is the Staudinger aza-Wittig (SAW) reaction, which provides a versatile approach for labeling linear urea derivatives using isotopically labeled carbon dioxide ([¹³C]CO₂ or [¹⁴C]CO₂). chemrxiv.orgrsc.org This strategy is highly convergent and has proven effective for a wide range of aliphatic and aromatic urea combinations. chemrxiv.orgchemrxiv.org The process involves the reaction of an azide (B81097) with a phosphine (B1218219) to form an aza-ylide, which is then trapped by CO₂ to generate an isocyanate intermediate. Subsequent reaction with an amine yields the desired labeled urea. chemrxiv.org This method is advantageous as it uses CO₂, a readily available source for carbon isotopes, and can be applied to create a diverse library of labeled ureas. acs.orgchemrxiv.org
Research has demonstrated the successful application of this method for producing various pharmaceutically relevant ureas, showcasing its tolerance for a wide array of functional groups. acs.orgresearchgate.net For instance, the SAW-based procedure has been optimized to work under mild conditions, which is crucial for preserving the integrity of complex, polyfunctional molecules. researchgate.net The development of a [¹⁴C]CO₂ screening technology has further enhanced this by allowing researchers to quickly assess the feasibility of labeling complex drug molecules. chemrxiv.orgresearchgate.net
Below is a table summarizing the results for the synthesis of various labeled urea derivatives using a SAW-based approach with [¹³C]CO₂, demonstrating the method's versatility.
| Entry | Azide Partner | Amine Partner | Product | Isolated Yield (%) |
| 1 | Benzyl Azide | Cyclohexylamine | N-benzyl-N'-cyclohexyl-[¹³C]urea | 69 |
| 2 | Benzyl Azide | Morpholine | 4-(benzylcarbamoyl)-[¹³C]morpholine | 85 |
| 3 | 4-Methoxybenzyl Azide | Cyclohexylamine | N-(4-methoxybenzyl)-N'-cyclohexyl-[¹³C]urea | 51 |
| 4 | Adamantyl Azide | Benzylamine | N-adamantyl-N'-benzyl-[¹³C]urea | 72 |
| This table presents data derived from research on general labeling procedures for urea derivatives, applicable to the synthesis of complex molecules like N,N'-Dipropylurea-¹⁵N₂,¹³C. researchgate.net |
These advancements in labeling strategies are directly applicable to the synthesis of N,N'-Dipropylurea-¹⁵N₂,¹³C, enabling its efficient production for research purposes.
Integration of Stable Isotope Tracing with Advanced Imaging Modalities (e.g., Hyperpolarized ¹³C MRI)
A groundbreaking trend in isotopic tracer research is the combination of stable isotope-labeled molecules with advanced imaging techniques, most notably hyperpolarized Magnetic Resonance Imaging (MRI). escholarship.org Hyperpolarization via dissolution dynamic nuclear polarization (dDNP) can enhance the MRI signal of ¹³C-labeled molecules by more than 10,000-fold, enabling real-time, in-vivo imaging of metabolic processes. nih.govisotope.com
Recent studies have successfully developed and applied hyperpolarized [¹³C,¹⁵N₂]urea as a novel molecular imaging probe for human studies. escholarship.orgnih.gov Because it is a small, metabolically inert molecule, hyperpolarized urea is an excellent agent for perfusion imaging, which measures blood flow. nih.gov Its endogenous nature and favorable safety profile make it particularly suitable for clinical translation. escholarship.org
In pioneering studies on healthy human volunteers, high-resolution ¹³C imaging captured cerebral blood flow with remarkable detail following the injection of hyperpolarized [¹³C,¹⁵N₂]urea. nih.gov This technique allows for the visualization of detailed vascular structures and provides quantitative data on blood flow dynamics. escholarship.orgnih.gov The dual ¹³C and ¹⁵N labeling in [¹³C,¹⁵N₂]urea is crucial for maximizing the polarization lifetime (T₁), which is a key parameter for successful hyperpolarized MRI experiments. nih.gov
| Parameter | Value | Reference |
| Probe | Hyperpolarized [¹³C,¹⁵N₂]urea | escholarship.orgnih.gov |
| Polarization Achieved | 27.4 ± 5.6% | escholarship.orgnih.gov |
| T₁ Relaxation Time | 50.4 ± 0.2 s | escholarship.orgnih.gov |
| Imaging Spatial Resolution | 7.76 × 7.76 × 10-15 mm³ | nih.gov |
| This table summarizes the technical achievements in the first human brain perfusion studies using hyperpolarized [¹³C,¹⁵N₂]urea. These findings pave the way for similar applications with N,N'-Dipropylurea-¹⁵N₂,¹³C. |
The success of these studies with hyperpolarized urea suggests significant potential for N,N'-Dipropylurea-¹⁵N₂,¹³C. While the propyl groups would alter its biological distribution compared to urea, it could be developed as a targeted perfusion agent or a probe for specific transport mechanisms, with its distribution tracked in real-time using hyperpolarized ¹³C MRI. This opens up new avenues for non-invasively assessing perfusion in various organs, studying the tumor microenvironment, and evaluating renal function. escholarship.orgnih.gov
Expansion of N,N'-Dipropylurea-¹⁵N₂,¹³C Applications in Systems Biology and Quantitative Biology Research
Stable isotope tracers are invaluable tools in systems biology and quantitative biology, where the goal is to understand the integrated behavior of biological systems. researchgate.net Isotopic studies allow for the measurement of metabolic flux—the rate of turnover of molecules through a metabolic pathway—providing a dynamic view that is often missed by static measurements of metabolite concentrations. nih.gov
The use of ¹⁵N and ¹³C labeled tracers has been fundamental in elucidating the dynamics of nitrogen metabolism and the urea cycle. researchgate.netnih.gov By administering a labeled compound and tracking the appearance of the isotope in downstream metabolites, researchers can quantify the activity of specific pathways in vivo. nih.gov For example, studies using ¹⁵N-labeled ammonia (B1221849) or ¹³C-labeled precursors have been used to measure the rate of ureagenesis (urea production), which is a critical indicator of liver function and whole-body protein metabolism. nih.govnih.gov
Such isotopic methods have proven sensitive enough to distinguish between healthy individuals, asymptomatic carriers, and symptomatic patients with urea cycle disorders. nih.gov This quantitative approach provides a more accurate measure of the severity of a disease phenotype and is an ideal tool for evaluating the effectiveness of therapeutic interventions. nih.govnih.gov
The application of a dual-labeled tracer like N,N'-Dipropylurea-¹⁵N₂,¹³C in systems biology could be particularly powerful. Its unique mass would allow for unambiguous detection by mass spectrometry. Depending on its metabolic fate, it could be used to:
Trace Nitrogen and Carbon Flux: Simultaneously track the disposition of the urea nitrogen and carbon backbone through various metabolic or transport processes.
Probe Enzyme and Transporter Specificity: The N-propyl groups make it distinct from endogenous urea, allowing it to be used as a probe to investigate the substrate specificity of enzymes (like urease) or membrane transporters.
Quantitative Flux Analysis: In cancer research, metabolic reprogramming is a key hallmark. mdpi.com A tracer like N,N'-Dipropylurea-¹⁵N₂,¹³C could be used to probe altered nitrogen and one-carbon metabolic pathways within tumor cells and the surrounding microenvironment. lgcstandards.com
Addressing Methodological Challenges and Exploring New Opportunities in Isotopic Tracer Research
Despite significant progress, challenges in isotopic tracer research remain. A persistent bottleneck is the synthesis of labeled compounds, particularly the late-stage introduction of isotopes into complex molecules without a complete re-design of the synthesis route. acs.org While methods like the SAW reaction represent a major step forward, the development of even more general, milder, and efficient labeling reactions is an ongoing goal. acs.orgchemrxiv.org
Another challenge relates to the fundamental source of isotopes. For example, the workhorse radioisotope Carbon-14 is produced in nuclear reactors, and its incorporation often requires multi-step syntheses starting from simple building blocks like Ba[¹⁴C]CO₃. acs.org This highlights the value of developing more direct and efficient late-stage labeling methods.
The analytical phase also presents hurdles. Measuring low isotopic enrichment in biological samples requires highly sensitive instrumentation, such as isotope ratio mass spectrometry, which can involve laborious sample preparation. researchgate.netnih.gov
However, these challenges are also creating new opportunities:
Novel Labeling Methodologies: There is a strong drive to develop new catalytic methods for isotope incorporation that offer greater efficiency and broader substrate scope.
Expanding the Tracer Toolkit: The synthesis and application of novel labeled probes, like N,N'-Dipropylurea-¹⁵N₂,¹³C, will allow researchers to ask new biological questions.
Multi-Isotope Tracing: The use of compounds with multiple labels (e.g., ¹³C, ¹⁵N, ²H) in a single molecule allows for more sophisticated tracing experiments to dissect complex and intersecting metabolic pathways. mdpi.com
Clinical Translation: As demonstrated with hyperpolarized [¹³C,¹⁵N₂]urea, there is a major opportunity to translate advanced isotopic methods from preclinical research into clinical diagnostics, offering non-invasive ways to monitor disease and guide therapy. escholarship.orgnih.gov This is particularly promising in oncology, where understanding tumor metabolism is key to developing targeted therapies. mdpi.comlgcstandards.com
Q & A
Q. What are the methodological considerations for synthesizing N,N'-Dipropylurea-15N<sup>2</sup>,13C with high isotopic purity?
Synthesis of dual-labeled compounds requires precise control of isotopic incorporation. For urea derivatives like N,N'-Dipropylurea-15N<sup>2</sup>,13C, strategies include:
- Using isotopically enriched precursors (e.g., <sup>15</sup>N-ammonia or <sup>13</sup>C-propyl groups) in condensation reactions.
- Optimizing reaction conditions (pH, temperature, and catalysts) to minimize isotopic dilution, as seen in labeled thyronine synthesis .
- Post-synthesis purification via column chromatography or recrystallization to achieve >98% isotopic purity, as demonstrated for similar urea derivatives .
Q. Which analytical techniques are most reliable for quantifying <sup>13</sup>C and <sup>15</sup>N enrichment in N,N'-Dipropylurea?
- Isotope Ratio Mass Spectrometry (IRMS): Provides high-precision measurement of <sup>13</sup>C/<sup>12</sup>C and <sup>15</sup>N/<sup>14</sup>N ratios. For liquid samples, derivatization (e.g., conversion to gaseous CO2 or N2) may be required .
- Nuclear Magnetic Resonance (NMR): <sup>13</sup>C-NMR can confirm isotopic placement in the propyl or urea backbone, while <sup>15</sup>N-NMR is limited by sensitivity and may require hyperpolarization .
- Liquid Chromatography-Mass Spectrometry (LC-MS): Quantifies isotopic peaks (e.g., M+2 for <sup>15</sup>N<sup>2</sup> or M+1 for <sup>13</sup>C) but requires calibration against certified standards .
Q. How can <sup>13</sup>C/<sup>15</sup>N dual labeling improve metabolic flux analysis in cell studies?
Dual-labeled compounds enable simultaneous tracking of carbon and nitrogen pathways. For example:
- In microbial systems, <sup>13</sup>C labels trace propyl group incorporation into lipids, while <sup>15</sup>N labels monitor urea cycle activity .
- Isotopic steady-state modeling must account for differential turnover rates of C and N pools to avoid misinterpretation of flux data .
Advanced Research Questions
Q. How should researchers design tracer experiments using N,N'-Dipropylurea-15N<sup>2</sup>,13C to study soil organic matter (SOM) cycling?
- Experimental Design:
- Apply labeled urea to soil microcosms under controlled moisture and temperature to simulate field conditions.
- Use depth-specific sampling to track vertical migration and incorporation into SOM fractions (e.g., particulate vs. mineral-associated organic matter) .
- Data Interpretation:
- Couple δ<sup>13</sup>C and δ<sup>15</sup>N signatures to distinguish microbial vs. abiotic transformation pathways. For example, <sup>15</sup>N enrichment in mycorrhizal fungi indicates biotic assimilation .
- Normalize isotopic data to C:N ratios to account for stoichiometric effects on decomposition rates .
Q. What strategies resolve contradictions in isotopic enrichment data when studying N,N'-Dipropylurea degradation?
Contradictions may arise from:
- Isotopic Fractionation: Microbial preference for <sup>12</sup>C or <sup>14</sup>N alters apparent enrichment. Correct using Rayleigh distillation models or paired measurements of bulk and compound-specific isotopes .
- Matrix Effects: Soil or cellular matrices can quench LC-MS signals. Validate methods with spike-and-recovery experiments using internal standards like L-Alanine-<sup>13</sup>C2,<sup>15</sup>N .
- Cross-Contamination: Ensure separation of labeled and unlabeled pools via kinetic studies to identify equilibrium points in isotopic mixing .
Q. How can dual isotopic labeling elucidate the environmental fate of N,N'-Dipropylurea in aquatic systems?
- Tracer Incubation: Introduce labeled urea into water-sediment systems under oxic/anoxic conditions.
- Pathway Discrimination:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
